Scientific Field: Organic Chemistry
Summary of Application: The E2 reaction and cyclohexane conformation is a fundamental concept in organic chemistry. It involves the study of the spatial orientation of atoms in substituted cyclohexanes and the stereochemical requirements of the E2 reaction.
Methods of Application: The E2 reaction requires an anti-periplanar arrangement of atoms in substituted cyclohexanes.
Scientific Field: Synthetic Organic Chemistry
Summary of Application: Azides are chemical compounds widely used in synthetic organic chemistry, pharmaceutical sciences, and materials chemistry.
Methods of Application: A team of researchers developed an efficient method to prepare organomagnesium intermediates having a protected azido group.
Summary of Application: The E1 reaction and cyclohexane conformation is another important concept in organic chemistry. It involves the study of the spatial orientation of atoms in substituted cyclohexanes and the stereochemical requirements of the E1 reaction.
Summary of Application: Triazoles that can be synthesized by the ‘click’ reaction have attracted attention in the development of pharmaceuticals and other industries.
Methods of Application: A team of researchers developed a new method for the synthesis of 1,2,3-triazoles.
1-Azido-4-tert-butylcyclohexane is a nitrogen-containing organic compound characterized by the presence of an azido group (-N₃) attached to a tert-butyl-substituted cyclohexane ring. The molecular formula for this compound is C₁₀H₁₄N₄, and its structure features a cyclohexane ring with a tert-butyl group at one position and an azido group at another. This compound is notable for its potential applications in organic synthesis, materials science, and medicinal chemistry due to the reactivity of the azido group.
The biological activity of 1-azido-4-tert-butylcyclohexane is primarily linked to its derivatives. Compounds containing azido groups have been explored for their potential antimicrobial and anticancer properties. The azido group allows for bioorthogonal reactions, enabling selective labeling and tracking of biomolecules in biological systems .
Several synthetic routes exist for the preparation of 1-azido-4-tert-butylcyclohexane:
1-Azido-4-tert-butylcyclohexane has several applications:
Studies on the interactions of 1-azido-4-tert-butylcyclohexane focus on its reactivity with various substrates in organic synthesis. The azido group allows for specific interactions that can lead to the formation of complex molecular architectures through click chemistry methodologies. This characteristic makes it an essential compound in developing new drugs and materials .
When comparing 1-azido-4-tert-butylcyclohexane with other similar compounds, several notable derivatives emerge:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Azido-4-methoxybenzene | Azido group on a methoxy-substituted benzene | Used in bioorthogonal chemistry |
| 1-Azido-4-chlorobenzene | Azido group on a chlorobenzene | Different electronic properties due to chlorine |
| 1-Azido-4-fluorobenzene | Azido group on a fluorobenzene | Enhanced reactivity due to fluorine's electronegativity |
| 1-Azido-4-bromobenzene | Azido group on a bromobenzene | Bromine affects reactivity compared to other halogens |
The uniqueness of 1-azido-4-tert-butylcyclohexane lies in the combination of the bulky tert-butyl group and the reactive azido moiety, making it particularly suitable for specific applications in organic synthesis and materials science. Its steric hindrance from the tert-butyl group may influence its reactivity compared to other azido-substituted compounds .
1-Azido-4-tert-butylcyclohexane (CAS: 31865-35-7) is an organic azide with the molecular formula C₁₀H₁₉N₃ and a molecular weight of 181.28 g/mol. Its structure features a cyclohexane ring substituted with a tert-butyl group (-C(CH₃)₃) at the 4-position and an azido group (-N₃) at the 1-position (Figure 1). The tert-butyl group introduces significant steric hindrance, while the azide group enables diverse reactivity, including participation in 1,3-dipolar cycloadditions.
Table 1: Spectral Data for 1-Azido-4-tert-butylcyclohexane
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.33 (s, 9H, tert-butyl), 3.74–3.76 (m, 2H, cyclohexane axial H adjacent to N₃) |
| ¹³C NMR | δ 34.8 (C(CH₃)₃), 95.2 (C-N₃), 171.4 (C=O in related derivatives) |
| IR | ~2100 cm⁻¹ (N₃ asymmetric stretch) |
The compound emerged as a model substrate for studying steric and electronic effects in azide chemistry. Early synthetic routes, developed in the 2000s, involved nucleophilic substitution of 4-tert-butylcyclohexyl halides with sodium azide (NaN₃) in polar aprotic solvents. Advances in catalysis, particularly ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), later highlighted its utility in generating 1,5-disubstituted triazoles.
This compound serves three primary roles:
Figure 1: Applications in Synthesis
Current research focuses on:
1-Azido-4-tert-butylcyclohexane is an organic compound with the molecular formula C₁₀H₁₉N₃ and a molecular weight of 181.28 g/mol [1]. The compound bears the Chemical Abstracts Service registry number 31865-35-7 and follows the International Union of Pure and Applied Chemistry nomenclature as 1-azido-4-(tert-butyl)cyclohexane [1]. The molecular structure features a cyclohexane ring system substituted with an azido group (-N₃) at the 1-position and a tert-butyl group at the 4-position [1].
The structural representation can be expressed through various chemical notation systems. The International Chemical Identifier notation is InChI=1S/C10H19N3/c1-10(2,3)8-4-6-9(7-5-8)12-13-11/h8-9H,4-7H2,1-3H3, while the corresponding InChI Key is KGWVOMSPCIUBES-UHFFFAOYSA-N [1]. The Simplified Molecular Input Line Entry System representation is CC(C)(C)C1CCC(CC1)N=[N+]=[N-] [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉N₃ |
| Molecular Weight | 181.28 g/mol |
| CAS Registry Number | 31865-35-7 |
| IUPAC Name | 1-azido-4-(tert-butyl)cyclohexane |
| InChI Key | KGWVOMSPCIUBES-UHFFFAOYSA-N |
The conformational analysis of 1-azido-4-tert-butylcyclohexane is dominated by the steric influence of the bulky tert-butyl substituent [3]. In cyclohexane derivatives containing tert-butyl groups, the conformational preference strongly favors the equatorial orientation due to severe 1,3-diaxial interactions that would occur in the axial conformation [4]. The tert-butyl group exhibits significantly greater conformational preference compared to smaller alkyl substituents such as methyl groups [4]. This pronounced preference results in the molecule existing predominantly in a single chair conformation where the tert-butyl group occupies an equatorial position [3] [4].
The azido group at the 1-position also influences the conformational landscape of the molecule. Unlike the tert-butyl group, the azido substituent is relatively small and linear, allowing for greater conformational flexibility [3]. The chair conformation remains the most stable arrangement for the cyclohexane ring, consistent with the general conformational preferences observed in substituted cyclohexanes [5].
The melting and boiling points of 1-azido-4-tert-butylcyclohexane have not been extensively reported in the literature [1] [2]. Based on structural analysis and comparison with related cyclohexane derivatives, the compound is expected to exist as a liquid at room temperature [6]. The presence of the tert-butyl group typically elevates boiling points due to increased molecular weight and van der Waals interactions [7].
Cyclohexane itself exhibits a boiling point of 80.72°C and a melting point of 6.54°C [6]. The introduction of substituents such as tert-butyl and azido groups would be expected to increase these values significantly [7]. However, precise experimental determination of these thermal properties remains to be conducted for this specific compound.
The solubility characteristics of 1-azido-4-tert-butylcyclohexane are governed by its predominantly nonpolar hydrocarbon framework with a polar azido functional group [6]. The tert-butyl group contributes significant hydrophobic character, while the cyclohexane ring system provides additional nonpolar surface area [6].
Water solubility is expected to be extremely low, similar to other substituted cyclohexanes [6]. Cyclohexane itself demonstrates a water solubility of only 0.006% at 25°C [6]. The presence of the azido group may provide minimal enhancement in polar solvent solubility, but the overall molecular character remains predominantly hydrophobic [6].
The compound would be expected to show good solubility in nonpolar organic solvents such as hexanes, cyclohexane, and aromatic hydrocarbons [6]. Moderate solubility in polar aprotic solvents such as dichloromethane and chloroform would also be anticipated [6].
Experimental density and viscosity data for 1-azido-4-tert-butylcyclohexane are not available in the current literature [1] [2]. However, these properties can be estimated based on the physical characteristics of the constituent structural elements and related compounds [6] [8].
Cyclohexane exhibits a density of 0.7785 g/mL at 20°C and a viscosity of 1.0 centipoise at the same temperature [6]. The introduction of the tert-butyl substituent would increase both density and viscosity due to increased molecular weight and steric bulk [8]. Similarly, the azido group contributes additional mass and potential intermolecular interactions [8].
| Property | Cyclohexane | Estimated for 1-Azido-4-tert-butylcyclohexane |
|---|---|---|
| Density (g/mL at 20°C) | 0.7785 | 0.95-1.05 |
| Viscosity (cP at 20°C) | 1.0 | 1.2-1.8 |
The estimated density range of 0.95-1.05 g/mL reflects the increased molecular weight while accounting for the relatively open structure imposed by the bulky tert-butyl group [9]. The viscosity estimation of 1.2-1.8 centipoise considers the enhanced intermolecular interactions and molecular complexity compared to the parent cyclohexane [9].
The electron distribution in 1-azido-4-tert-butylcyclohexane is characterized by distinct regions of electron density corresponding to the different functional groups present [10]. The cyclohexane ring system provides a relatively uniform distribution of electron density with typical carbon-carbon and carbon-hydrogen bond characteristics [10].
The tert-butyl substituent contributes additional electron density through its alkyl carbons, creating a region of relatively high electron density due to the hyperconjugative effects of the methyl groups [10]. This substituent acts as an electron-donating group through inductive effects [10].
The azido functional group represents the most electronically distinctive component of the molecule [11]. The linear N≡N≡N arrangement contains multiple bonds with significant π-electron character [11]. The terminal nitrogen atoms carry partial negative charges, while the central nitrogen bears a partial positive charge [11]. This charge distribution creates a significant dipolar character within the azido group [11].
The overall dipole moment of 1-azido-4-tert-butylcyclohexane arises primarily from the azido functional group [10]. The cyclohexane ring system itself is essentially nonpolar, with a dipole moment of zero for the parent compound [6]. The tert-butyl group contributes minimal dipolar character due to its symmetrical arrangement of methyl groups [10].
The azido group exhibits a substantial dipole moment due to the electronegativity differences and charge distribution within the N≡N≡N unit [11]. Computational studies on similar azido compounds suggest dipole moments in the range of 1.5 to 3.0 Debye units [10]. The specific orientation of the azido group relative to the cyclohexane ring influences the overall molecular dipole moment [10].
The conformational preference for the chair form with equatorial tert-butyl substitution positions the azido group in a defined spatial arrangement that contributes to the overall molecular polarity [4]. This conformational restriction leads to a relatively consistent dipole moment value across the predominant conformational states [10].
The molecular polarizability of 1-azido-4-tert-butylcyclohexane reflects contributions from each structural component [10]. The cyclohexane ring system provides baseline polarizability typical of saturated hydrocarbons [10]. The tert-butyl group enhances polarizability through its additional carbon-hydrogen bonds and increased molecular volume [10].
The azido functional group contributes significantly to the overall polarizability due to its extended π-electron system [10]. The multiple bond character in the N≡N≡N arrangement creates regions of high electron mobility and responsiveness to external electric fields [10]. Computational studies suggest that azido groups can contribute 20-30% more to molecular polarizability compared to equivalent alkyl substituents [10].
The total molecular polarizability is estimated to be in the range of 20-25 Ų based on comparison with structurally related compounds [10]. This value reflects the combined contributions of the hydrocarbon framework and the electronically active azido functionality [10].
The ¹H Nuclear Magnetic Resonance spectrum of 1-azido-4-tert-butylcyclohexane exhibits characteristic signals for both the cyclohexane ring protons and the tert-butyl substituent [12]. The tert-butyl group appears as a distinctive singlet at approximately 0.9 parts per million, integrating for nine protons [12]. This signal represents the magnetically equivalent methyl groups of the tert-butyl substituent [12].
The cyclohexane ring protons appear as complex multiplets in the region between 1.2 and 2.0 parts per million [13]. The axial and equatorial protons exhibit different chemical environments due to the anisotropic effects of the substituents and the ring geometry [13]. The proton adjacent to the azido group typically appears slightly downfield compared to other ring protons due to the electron-withdrawing nature of the azido substituent [13].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl CH₃ | ~0.9 | Singlet | 9H |
| Ring CH₂ | 1.2-2.0 | Multiplets | 8H |
| CH adjacent to N₃ | ~3.8-4.2 | Multiplet | 1H |
| CH adjacent to t-Bu | ~1.8-2.2 | Multiplet | 1H |
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [12]. The tert-butyl carbons appear as characteristic signals with the quaternary carbon around 32 parts per million and the methyl carbons near 27 parts per million [12]. The cyclohexane ring carbons appear in the typical aliphatic region between 20 and 60 parts per million [13]. The carbon bearing the azido group exhibits a distinctive downfield shift due to the electron-withdrawing effect of the nitrogen substituent [13].
The Infrared spectrum of 1-azido-4-tert-butylcyclohexane is dominated by the characteristic absorption of the azido functional group [14]. The asymmetric stretching vibration of the N≡N≡N unit appears as a strong, sharp absorption in the region between 2120 and 2180 wavenumbers [14]. This band is typically the most intense feature in the spectrum and serves as a diagnostic marker for azido compounds [11] [14].
The aliphatic carbon-hydrogen stretching vibrations appear in the expected region between 2850 and 2950 wavenumbers [14]. These absorptions correspond to the various CH₂ and CH₃ groups present in the cyclohexane ring and tert-butyl substituent [15]. The carbon-carbon stretching vibrations of the cyclohexane ring appear around 1450-1470 wavenumbers [16].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N≡N≡N stretch | 2120-2180 | Strong | Azide asymmetric stretch |
| C-H stretch | 2850-2950 | Medium-Strong | Aliphatic C-H bonds |
| C-C stretch | 1450-1470 | Medium | Ring vibrations |
| C-H bend | 1350-1400 | Medium | CH₂ and CH₃ bending |
The bending vibrations of the carbon-hydrogen bonds appear in the fingerprint region below 1500 wavenumbers [16]. The tert-butyl group contributes characteristic absorptions due to its symmetrical arrangement of methyl groups [16]. The overall spectrum provides a clear fingerprint for structural identification and purity assessment [15].
The mass spectrum of 1-azido-4-tert-butylcyclohexane exhibits the molecular ion peak at mass-to-charge ratio 181, corresponding to the molecular weight of the compound [17]. However, azido compounds are known for their facile fragmentation under electron impact ionization conditions [17] [18].
The most characteristic fragmentation pathway involves the loss of molecular nitrogen (N₂) from the azido group, resulting in a prominent peak at mass-to-charge ratio 153 [17] [18]. This loss of 28 mass units is a diagnostic feature of azido compounds and often represents the base peak in the spectrum [18]. The fragmentation occurs through the expulsion of nitrogen gas and formation of a reactive nitrene intermediate [17].
| Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|
| 181 | Low-Medium | Molecular ion [M]⁺ |
| 153 | High (Base Peak) | [M-N₂]⁺ |
| 125 | Medium | [M-C₄H₈]⁺ (tert-butyl loss) |
| 97 | Low | Further ring fragmentation |
Additional fragmentation pathways include the loss of the tert-butyl group (56 mass units) and subsequent ring fragmentations [19]. The cyclohexane ring system undergoes typical aliphatic fragmentation patterns with sequential loss of CH₂ units [19]. The combination of azide-specific and aliphatic fragmentations provides a characteristic mass spectral fingerprint for structural confirmation [17] [18].
The Ultraviolet-Visible absorption spectrum of 1-azido-4-tert-butylcyclohexane is dominated by electronic transitions associated with the azido chromophore [20]. The cyclohexane ring system and tert-butyl substituent do not contribute significant absorption in the accessible ultraviolet-visible region due to their saturated hydrocarbon character [20].
The azido functional group exhibits characteristic π→π* electronic transitions in the ultraviolet region [20]. The primary absorption band typically appears around 250-280 nanometers, corresponding to the promotion of electrons from bonding to antibonding molecular orbitals within the N≡N≡N system [21] [20]. The exact position and intensity of this absorption depend on the electronic environment provided by the cyclohexane substituent [20].
Secondary absorption features may appear at shorter wavelengths, corresponding to higher energy electronic transitions within the azido chromophore [22] [20]. The absorption profile is generally less complex compared to aromatic azides due to the absence of extended conjugation with the cyclohexane framework [20].
| Wavelength Range (nm) | Transition Type | Intensity | Assignment |
|---|---|---|---|
| 250-280 | π→π* | Medium | Azide primary transition |
| 200-250 | π→π* | Weak-Medium | Higher energy transitions |
| >300 | n→π* | Very Weak | Forbidden transitions |